

MHI-148 Fluorescent Dye: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MHI-148

Cat. No.: B15555398

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148, also known as IR-808, is a near-infrared (NIR) heptamethine cyanine dye with intrinsic tumor-targeting properties.^{[1][2]} Its unique ability to preferentially accumulate in cancer cells over normal cells has positioned it as a valuable tool in cancer research, diagnostics, and the development of targeted therapies. This technical guide provides a comprehensive overview of **MHI-148**, including its mechanism of action, key quantitative data, experimental protocols, and applications.

Core Properties and Mechanism of Action

MHI-148's tumor specificity stems from its interaction with the tumor microenvironment and specific cellular transporters. The dye is a lipophilic cation that is preferentially taken up and retained in the mitochondria of tumor cells, which exhibit a higher membrane potential than normal cells.^[3] This accumulation is primarily mediated by organic anion-transporting polypeptides (OATPs), a family of transmembrane solute carriers that are often overexpressed in various cancer cells.^{[4][5]} The hypoxic conditions frequently found in the tumor microenvironment can further enhance the uptake of **MHI-148**. Once inside the cancer cells, **MHI-148** accumulates in both the mitochondria and lysosomes.^{[1][2][4]}

This selective accumulation allows for high-contrast in vivo imaging of tumors and provides a mechanism for the targeted delivery of therapeutic agents.^[4]

Quantitative Data

The following tables summarize the key quantitative properties of **MHI-148**, compiled from various research applications.

Optical Properties

Property	Value	Notes
Synonym	IR-808	
Absorption Maximum (λ_{abs})	~774 nm	In solution. May shift to ~794 nm upon conjugation.
Emission Maximum (λ_{em})	~808 nm	In the near-infrared spectrum.
Excitation Range (for imaging)	740–845 nm	Typical filter set range used in in vivo imaging systems. [1] [3]
Emission Range (for imaging)	740–830 nm	Typical filter set range used in in vivo imaging systems. [1] [3]
Quantum Yield	5–6.5% (estimated)	Based on similar heptamethine cyanine dyes in the NIR-Ib window. [6]
Molar Extinction Coefficient	High	Described as having a high molar absorption coefficient, though a specific value is not consistently reported. [7]

In Vitro Experimental Parameters

Parameter	Value	Application
Concentration for Cellular Uptake	10–20 μM	For fluorescence microscopy.
Incubation Time for Cellular Uptake	30 minutes – 1 hour	For observing intracellular accumulation.
Concentration for Cytotoxicity Assays	0–1.5 μM	To assess the dye's toxicity over several days.

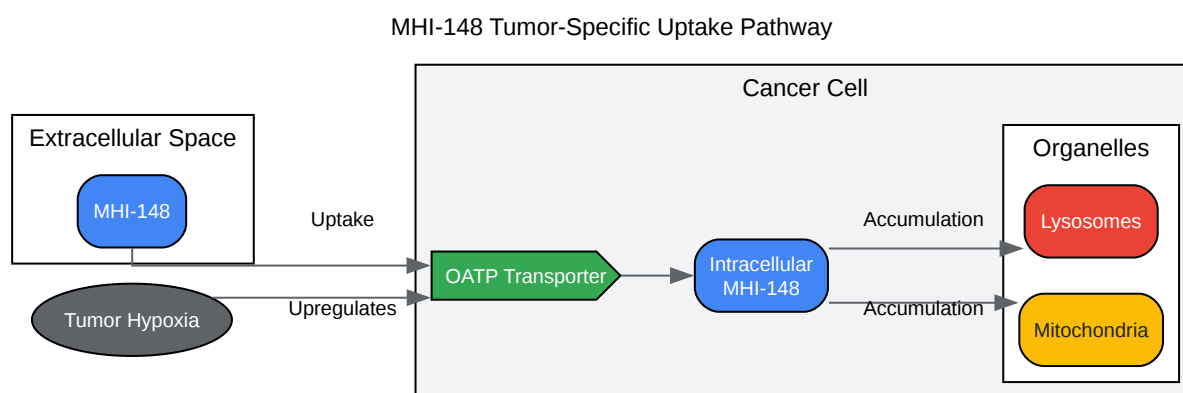
In Vivo Experimental Parameters

Parameter	Value	Animal Model
Dosage for Imaging	1.5 $\mu\text{mol/kg}$ – 50 nmol/mouse	Intravenous or intraperitoneal injection.
Imaging Timepoint	1 hour – 3 days	Peak tumor accumulation is often observed around 12-24 hours post-injection.[4]

Signaling and Experimental Workflow Diagrams

MHI-148 Tumor-Specific Uptake Pathway

This diagram illustrates the proposed mechanism for the selective accumulation of **MHI-148** in cancer cells.



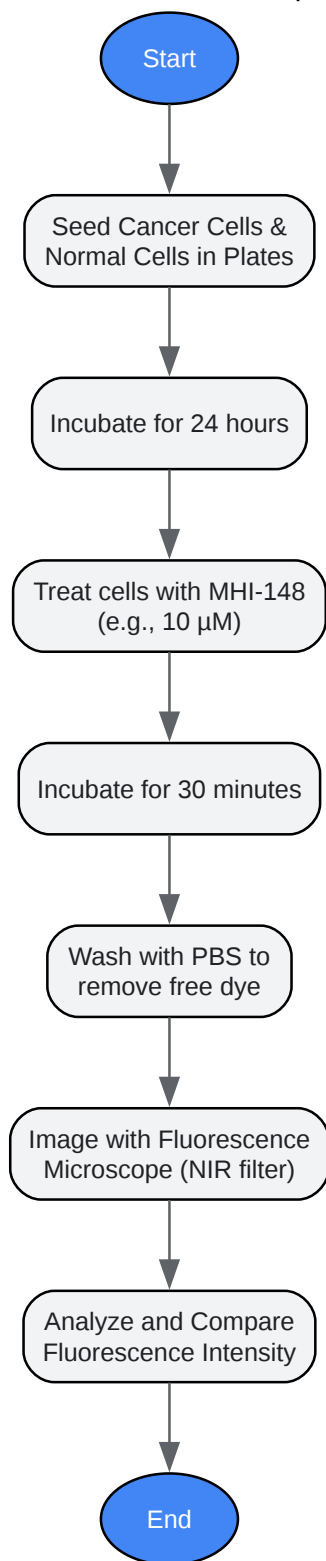
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Caption: Mechanism of **MHI-148** selective uptake and accumulation in cancer cells.

Experimental Workflow: In Vitro Cellular Uptake Assay

The following diagram outlines a typical workflow for assessing the uptake of **MHI-148** in cancer cell lines versus normal cell lines.

Workflow for In Vitro Cellular Uptake Assay

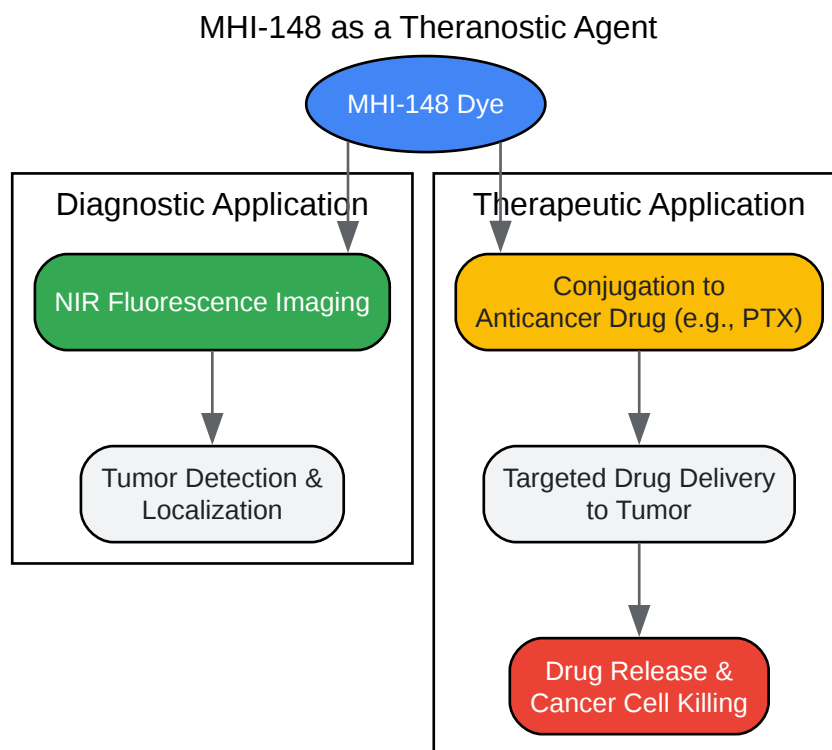


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Caption: A typical workflow for an in vitro **MHI-148** cellular uptake experiment.

Logical Relationship: MHI-148 as a Theranostic Agent

This diagram illustrates the dual role of **MHI-148** as both a diagnostic (imaging) and therapeutic (drug delivery) agent, a concept known as theranostics.



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Caption: The dual diagnostic and therapeutic applications of **MHI-148**.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxicity of **MHI-148** on both cancer and normal cell lines.

- Cell Seeding: Seed cancer cells (e.g., HT-29) and normal fibroblasts (e.g., NIH3T3) in 96-well plates at a density of 10,000 cells/well.
- Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

- **Treatment:** Treat the cells with varying concentrations of **MHI-148** (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 μM). Include untreated cells as a control.
- **Incubation:** Incubate the treated cells for 24, 48, and 72 hours.
- **Cell Viability Assessment:** At each time point, assess cell viability using a standard method such as the MTT assay.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control cells.

In Vitro Cellular Uptake Assay

Objective: To visualize and compare the uptake of **MHI-148** in cancer cells versus normal cells.

- **Cell Seeding:** Seed cancer cells and normal cells in confocal dishes or chamber slides and incubate for 24 hours.
- **Treatment:** Treat the cells with **MHI-148** (e.g., 10 μM in serum-free media).
- **Incubation:** Incubate for 30 minutes at 37°C.
- **Washing:** Wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.
- **Counterstaining (Optional):** Counterstain with a nuclear stain like DAPI.
- **Fixation (Optional):** Fix the cells with 4% paraformaldehyde.
- **Imaging:** Acquire images using a fluorescence microscope equipped with appropriate near-infrared filters.

In Vivo Tumor Imaging and Biodistribution Study

Objective: To evaluate the tumor-targeting ability and biodistribution of **MHI-148** in a tumor-bearing animal model.

- **Animal Model:** Establish a tumor model, for example, by subcutaneously injecting human cancer cells (e.g., HT-29) into immunocompromised mice.

- **Dye Administration:** Once tumors reach a suitable size (e.g., ~200 mm³), intravenously inject the mice with **MHI-148** (e.g., 2 mg/kg).
- **In Vivo Imaging:** At various time points post-injection (e.g., 1, 6, 12, 24, 48, and 72 hours), perform whole-body NIR fluorescence imaging using an in vivo imaging system.
- **Ex Vivo Biodistribution:** At a predetermined time point (e.g., 12 hours post-injection), euthanize the mice and harvest the tumor and major organs (heart, lungs, liver, spleen, kidneys).
- **Ex Vivo Imaging:** Image the harvested organs using the in vivo imaging system to quantify the fluorescence intensity in each tissue.
- **Data Analysis:** Quantify the fluorescence intensity in the tumor and other organs to determine the biodistribution profile of **MHI-148**.

Conjugation of MHI-148 to Paclitaxel (PTX-MHI)

Objective: To synthesize a paclitaxel-**MHI-148** conjugate for targeted chemotherapy.

- **Reaction Setup:** The conjugation is typically achieved through an ester formation reaction between the carboxylic acid group on **MHI-148** and a hydroxyl group on paclitaxel. This reaction is often facilitated by coupling agents.
- **Purification:** After the reaction, the PTX-MHI conjugate is purified to remove unreacted PTX and **MHI-148**. Dialysis is a common method for purification, taking advantage of the higher molecular weight of the conjugate.
- **Characterization:** Confirm the successful conjugation and purity of PTX-MHI using techniques such as:
 - **UV-Vis Spectroscopy:** The absorbance spectrum of the conjugate should exhibit peaks characteristic of both PTX and **MHI-148**.
 - **Mass Spectrometry (e.g., MALDI-TOF):** To confirm the molecular weight of the PTX-MHI conjugate.

Conclusion

MHI-148 is a powerful and versatile near-infrared fluorescent dye with significant potential in oncology research and development. Its inherent tumor-targeting capabilities, coupled with its favorable optical properties, make it an excellent candidate for a wide range of applications, from non-invasive tumor imaging to the targeted delivery of potent anticancer drugs. The protocols and data presented in this guide offer a solid foundation for researchers and scientists looking to incorporate **MHI-148** into their studies.

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- To cite this document: BenchChem. [MHI-148 Fluorescent Dye: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555398#what-is-mhi-148-fluorescent-dye]

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